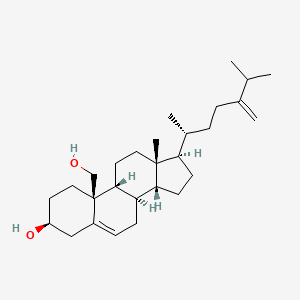
Litosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Litosterol is a naturally occurring sterol found in various marine organisms, particularly in octocorals like Nephthea columnaris . It is a type of phytosterol, which are plant-derived compounds structurally similar to cholesterol. This compound has garnered attention due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of litosterol typically involves the extraction from natural sources, such as marine organisms. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes may vary, but they generally involve the use of organic solvents like dichloromethane, chloroform, and ethanol.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the challenges associated with large-scale extraction and purification. advancements in biotechnology and chemical engineering are paving the way for more efficient production methods. Techniques such as supercritical fluid extraction and advanced chromatographic methods are being explored to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Litosterol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different sterol derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized sterols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Applications De Recherche Scientifique
Litosterol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane stability and function.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals
Mécanisme D'action
Litosterol exerts its effects through various mechanisms, including:
Cholesterol Absorption Inhibition: Competes with cholesterol for absorption in the intestines, leading to reduced cholesterol levels.
Antioxidant Activity: Acts as a potent reactive oxygen species scavenger, maintaining the glutathione peroxidase and glutathione/total glutathione ratio.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Litosterol is often compared with other phytosterols such as β-sitosterol, stigmasterol, and campesterol. While all these compounds share a similar core structure, this compound is unique due to its specific biological activities and sources . Here are some similar compounds:
β-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory properties.
Stigmasterol: Exhibits antioxidant and anti-inflammatory activities.
Campesterol: Similar to β-sitosterol but with slightly different biological effects.
Propriétés
Numéro CAS |
126026-57-1 |
|---|---|
Formule moléculaire |
C28H46O2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(3S,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O2/c1-18(2)19(3)6-7-20(4)24-10-11-25-23-9-8-21-16-22(30)12-15-28(21,17-29)26(23)13-14-27(24,25)5/h8,18,20,22-26,29-30H,3,6-7,9-17H2,1-2,4-5H3/t20-,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Clé InChI |
WOOKNJANWWBKHW-CGMUPKQHSA-N |
SMILES isomérique |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C |
SMILES canonique |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


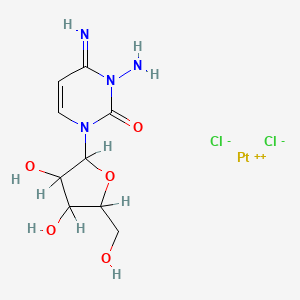
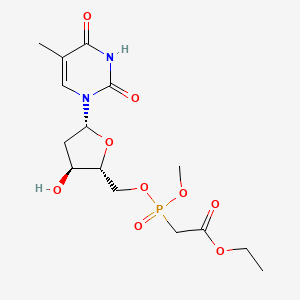
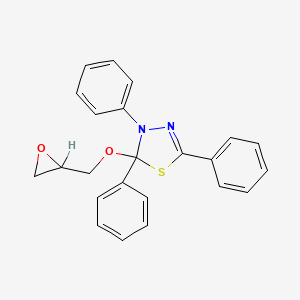
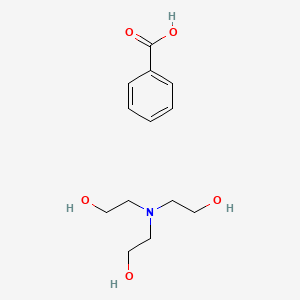
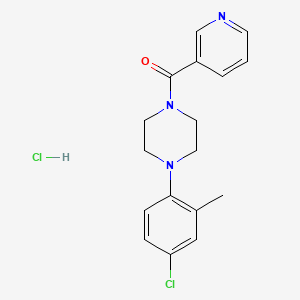
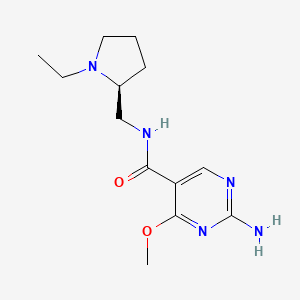
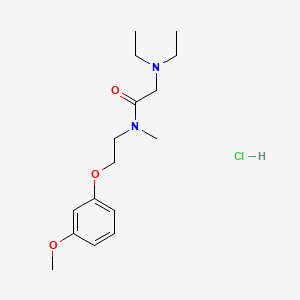

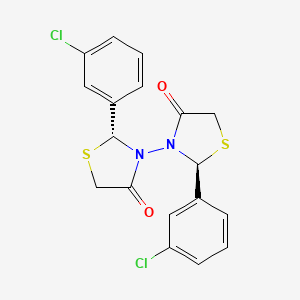
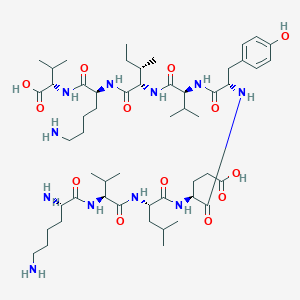
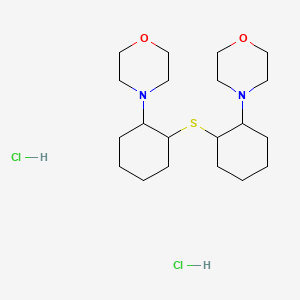


![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
